molecular formula C9H12N2O2 B12566078 Propyl 5-methylpyrazine-2-carboxylate CAS No. 169335-36-8

Propyl 5-methylpyrazine-2-carboxylate

Cat. No.: B12566078
CAS No.: 169335-36-8
M. Wt: 180.20 g/mol
InChI Key: WPZZGHXGJPWBBD-UHFFFAOYSA-N
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Description

Propyl 5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Propyl 5-methylpyrazine-2-carboxylate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid. One common method is to react 5-methylpyrazine-2-carboxylic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of 5-methylpyrazine-2-carboxylic acid, a precursor to this compound, involves the oxidation of 2,5-dimethylpyrazine using catalysts like cobalt acetate and manganese acetate in an acetic acid solvent. The reaction is conducted at temperatures between 90-110°C . The resulting 5-methylpyrazine-2-carboxylic acid is then esterified with propanol to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-methylpyrazine-2-carboxylic acid.

    Reduction: Propyl 5-methylpyrazine-2-carbinol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 5-methylpyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

169335-36-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

propyl 5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-4-13-9(12)8-6-10-7(2)5-11-8/h5-6H,3-4H2,1-2H3

InChI Key

WPZZGHXGJPWBBD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NC=C(N=C1)C

Origin of Product

United States

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